molecular formula C17H13N3 B11857909 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile CAS No. 89638-36-8

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile

Cat. No.: B11857909
CAS No.: 89638-36-8
M. Wt: 259.30 g/mol
InChI Key: CYAJMMSDAIRRIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile typically involves the condensation of appropriate aniline derivatives with formamide or formic acid, followed by cyclization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups at specific positions on the quinazoline ring contributes to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

89638-36-8

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

6,7-dimethyl-4-phenylquinazoline-8-carbonitrile

InChI

InChI=1S/C17H13N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h3-8,10H,1-2H3

InChI Key

CYAJMMSDAIRRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C#N)N=CN=C2C3=CC=CC=C3

Origin of Product

United States

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